6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h4,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNMXWBWPGWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NN=C2C(F)(F)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138812 | |
| Record name | 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611240-75-6 | |
| Record name | 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611240-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-6-methyl-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-1,2,4-triazole and 2,3-dichloropyrazine.
Cyclization Reaction: The key step involves the cyclization of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine under basic conditions to form the triazolopyrazine core.
Functional Group Introduction:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or employing different catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Properties
One of the most significant applications of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is as an intermediate in the synthesis of antidiabetic drugs. Specifically, it serves as a precursor for the synthesis of Sitagliptin (Januvia), a DPP-4 inhibitor used for managing type 2 diabetes mellitus. The trifluoromethyl group enhances the compound's pharmacological properties by improving metabolic stability and bioavailability .
1.2 Neuroprotective Effects
Research indicates that compounds related to triazolo[4,3-a]pyrazines exhibit neuroprotective effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to the ability of these compounds to inhibit oxidative stress and inflammation in neuronal tissues .
1.3 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antiseptics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Agricultural Applications
2.1 Pesticide Development
In agricultural sciences, this compound has been explored as a potential pesticide or herbicide. Its unique chemical structure allows for the development of novel agrochemicals that can target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety in agricultural settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of triazolo[4,3-a]pyrazine derivatives are highly substituent-dependent. Key analogs include:
- Sitagliptin : The addition of a bulky chiral side chain at position 7 enables selective inhibition of dipeptidyl peptidase-4 (DPP-4), reducing blood glucose levels. Its molecular mass (407 g/mol) and phosphate salt formulation enhance bioavailability .
- 7-Nitroso Impurity: A degradation product with a nitroso group at position 7, this compound is genotoxic at trace levels (≤37 ng/day), highlighting the criticality of substituent placement on safety .
- Urea/Thiourea Derivatives : Substitutions at positions 5 or 6 with urea or thiourea groups confer antimicrobial activity against bacterial and fungal strains, with docking studies suggesting interactions with microbial enzymes .
Stability and Degradation
- Triazolo[4,3-a]pyrazine Core: Stable under physiological conditions but degrades under acidic/alkaline stress, releasing fragments like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the parent triazolo-pyrazine structure .
- Impurity Profile : The 7-nitroso derivative underscores the need for rigorous quality control in drug manufacturing .
Biological Activity
6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyrazine family, which has been recognized for its potential therapeutic applications in various fields such as antibacterial, antifungal, anticancer, and antidiabetic treatments.
- Molecular Formula : C₆H₈ClF₃N₄
- Molecular Weight : 228.60 g/mol
- CAS Number : 762240-92-6
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising antibacterial properties. In vitro tests have shown that certain compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Compound Efficacy : A derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics such as ampicillin .
The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazolo[4,3-a]pyrazine scaffold could enhance antibacterial activity. Compounds with longer alkyl chains tended to show improved cell permeability and antibacterial efficacy.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential in anticancer research. A study evaluated its effects on human colon cancer cell lines (HCT-116 and HT-29):
- Mechanism of Action : The compound induced apoptosis in HT-29 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to activation of Caspase 3 and subsequent cell death via mitochondrial pathways .
The estimated IC₅₀ values for the compound ranged from 6.587 to 11.10 µM, indicating significant anticancer activity.
Other Biological Activities
Triazolo[4,3-a]pyrazine derivatives have also been explored for various other biological activities:
- Antidiabetic Activity : The compound serves as a key pharmacophore in sitagliptin phosphate, a drug used for managing type II diabetes mellitus.
- Antifungal and Antimalarial Activities : Preliminary studies suggest that these derivatives may also exhibit antifungal and antimalarial properties.
Case Studies and Research Findings
- Antibacterial Study : In a systematic evaluation of several triazolo[4,3-a]pyrazine derivatives:
- Anticancer Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
